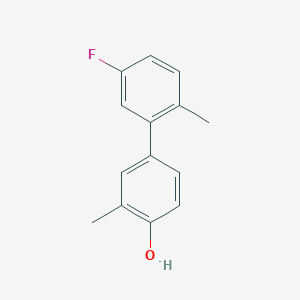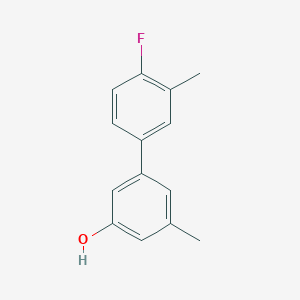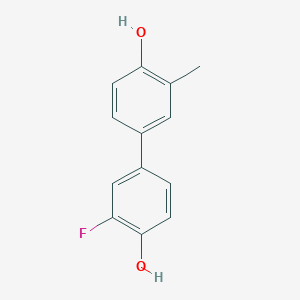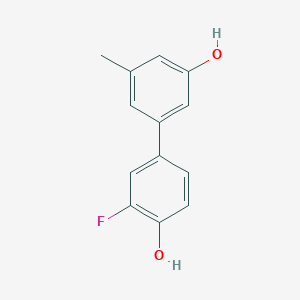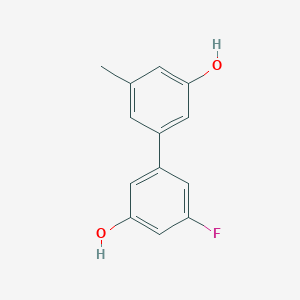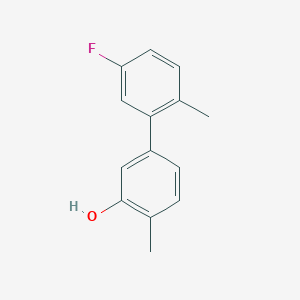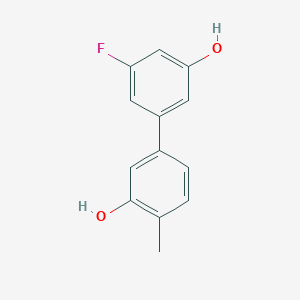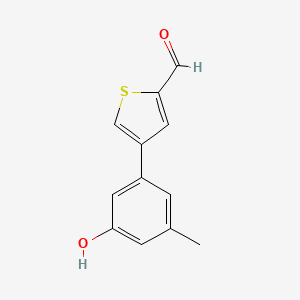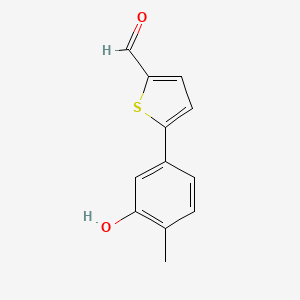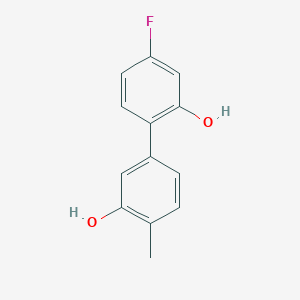
5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% (5-F2HMP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is an important intermediate in the production of various pharmaceuticals, pesticides, and dyes. The compound is also used in the synthesis of other compounds and has been studied in the context of various biochemical and physiological processes. In
科学研究应用
5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the synthesis of other compounds and has been studied in the context of various biochemical and physiological processes. In addition, 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
作用机制
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme and prevents the substrate from binding, thus preventing the enzyme from catalyzing the reaction. It has also been suggested that 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% may act as an allosteric inhibitor, which means that it binds to an allosteric site on the enzyme and changes its conformation, thus preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% are not fully understood. However, it has been suggested that the compound may have an inhibitory effect on certain enzymes. It has also been shown to have an effect on certain signal transduction pathways and protein-protein interactions. In addition, it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments include its high purity and its ability to act as a competitive inhibitor of enzymes. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes may not be accurately predicted.
未来方向
The potential future directions for the study of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the pharmaceutical and agricultural fields. In addition, further research could be conducted into the synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% and its potential use as a reagent in the synthesis of other compounds. Finally, further research could be conducted into the development of novel derivatives of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% that could be used in the study of enzyme inhibition and signal transduction pathways.
合成方法
5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a multi-step process that involves the reaction of 4-fluorophenol and 2-methylphenol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The reaction products are then isolated and purified through a series of chromatographic and crystallization steps. The final product is a white powder with a purity of 95%.
属性
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14)7-13(11)16/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOXVYEEVZJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683761 |
Source


|
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-53-1 |
Source


|
| Record name | 4-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


